molecular formula C21H18ClN5O3 B2685707 (3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate CAS No. 2034512-80-4

(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate

Cat. No.: B2685707
CAS No.: 2034512-80-4
M. Wt: 423.86
InChI Key: VXIVWIGFQVTIED-UHFFFAOYSA-N
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Description

The compound "(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate" features a hybrid heterocyclic scaffold combining 1,2,4-oxadiazole and 1,2,3-triazole moieties. The 1,2,4-oxadiazole ring is substituted at position 3 with a 4-chlorophenyl group, while the 1,2,3-triazole ring is functionalized with a 3,4-dimethylphenyl group at position 1 and a methyl group at position 3. Such compounds are often explored for antimicrobial, anticancer, and anti-inflammatory properties due to their ability to interact with biological targets via hydrogen bonding and π-π stacking .

Properties

IUPAC Name

[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl 1-(3,4-dimethylphenyl)-5-methyltriazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O3/c1-12-4-9-17(10-13(12)2)27-14(3)19(24-26-27)21(28)29-11-18-23-20(25-30-18)15-5-7-16(22)8-6-15/h4-10H,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXIVWIGFQVTIED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(N=N2)C(=O)OCC3=NC(=NO3)C4=CC=C(C=C4)Cl)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate represents a novel class of bioactive molecules that combine the oxadiazole and triazole scaffolds. This article reviews the biological activities associated with this compound, focusing on its anticancer properties and other pharmacological effects.

Chemical Structure

The molecular formula for the compound is C20H19ClN4O3C_{20}H_{19}ClN_4O_3, with a molecular weight of approximately 396.84 g/mol. The structure features a 1,2,4-oxadiazole ring linked to a triazole moiety, which is known for its diverse biological activity.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer treatment. The compound has shown promising results in various cancer cell lines due to its ability to inhibit critical enzymes and pathways involved in tumor growth.

  • Enzyme Inhibition : The oxadiazole scaffold has been implicated in the inhibition of several key enzymes such as:
    • Thymidylate Synthase : Essential for DNA synthesis.
    • Histone Deacetylases (HDAC) : Involved in the regulation of gene expression.
    • Telomerase : Plays a crucial role in cellular aging and cancer cell immortality.
  • Cell Proliferation Inhibition : The compound has demonstrated significant cytotoxicity against various cancer cell lines. For instance:
    • In vitro studies showed growth inhibition percentages (PGIs) exceeding 75% against cell lines such as SNB-19 , OVCAR-8 , and NCI-H40 .

Biological Activities Beyond Anticancer Properties

The 1,2,4-oxadiazole and triazole frameworks have been linked to a range of biological activities:

  • Antimicrobial Activity : Compounds containing these scaffolds have shown effectiveness against various bacterial strains including Staphylococcus aureus .
  • Anti-inflammatory Effects : Some derivatives exhibit anti-inflammatory properties which could be beneficial in treating chronic inflammatory diseases .
  • Antioxidant Properties : These compounds also demonstrate potential as antioxidants, which can protect cells from oxidative stress .

Case Studies and Research Findings

Several research studies have explored the biological activity of similar compounds:

StudyCompoundActivityCell Lines TestedResults
Oxadiazole derivativesAnticancerSNB-19, OVCAR-8PGIs up to 86.61%
N-Aryl oxadiazolesAnticancerVarious cancer cell linesSignificant cytotoxicity
1,2,4-OxadiazolesAntimicrobialStaphylococcus aureusEffective inhibition

Scientific Research Applications

Cytotoxicity Studies

Recent studies have demonstrated the cytotoxic effects of oxadiazole derivatives on various cancer cell lines. For instance:

  • A compound structurally similar to (3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)methyl 1-(3,4-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate exhibited significant antiproliferative activity against leukemia cell lines with IC50 values in the low micromolar range .

Case Studies

A notable study involved a series of oxadiazole derivatives that were synthesized and screened for anticancer activity against multiple cancer types. The findings indicated that certain derivatives showed over 80% inhibition in breast and melanoma cancer cell lines . This suggests that the incorporation of the oxadiazole moiety enhances the anticancer potential of the triazole framework.

Broad-Spectrum Efficacy

Compounds featuring oxadiazole and triazole rings have been explored for their antimicrobial properties. Research has shown that these compounds can exhibit significant activity against both gram-positive and gram-negative bacteria as well as fungal pathogens.

Case Studies

In a comparative study of various oxadiazole derivatives, one compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 µg/mL . This highlights the potential of this compound as a lead compound for further development in antimicrobial therapies.

Summary of Biological Activities

Activity TypeMechanism of ActionNotable Findings
AnticancerInhibition of thymidylate synthase and HDACIC50 values < 10 µM against leukemia cell lines
AntimicrobialDisruption of cell membranes; inhibition of DNA synthesisMIC < 10 µg/mL against Staphylococcus aureus

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Oxadiazole-Triazole Hybrid Scaffolds

Key analogues and their distinguishing features are summarized below:

Compound Substituents Key Structural Differences Biological/Physicochemical Data Reference
Target Compound Oxadiazole: 4-Cl-Ph; Triazole: 3,4-Me₂-Ph, 5-Me; Ester linker Reference standard for comparison N/A (hypothetical based on analogues)
5-[2-(4-Chlorophenyl)-1,3-benzoxazol-5-yl]-4-(3-methylphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione Benzoxazole instead of oxadiazole; Triazole-thione Replaces oxadiazole with benzoxazole and introduces a thione group at triazole IR: C=S peak at 1243 cm⁻¹; NMR: δ 9.55 (triazole NH); EI-MS: m/z 419 (M+1)
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-pyrazolyl)thiazole Thiazole core; Fluorophenyl substitutions Thiazole replaces oxadiazole; dual fluorophenyl groups enhance planarity Isostructural (P̄I symmetry); crystallized from DMF; high synthetic yield (~85%)
3-(2-Chlorophenyl)-5-[5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole Oxadiazole: 2-Cl-Ph; Triazole: 3-Me-Ph 2-chlorophenyl vs. 4-chlorophenyl; no ester linker MDL number: MFCD08539861; CAS: 932312-60-2
2-(4-Chlorophenyl)-5-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]-1,3,4-oxadiazole Sulfanyl linker instead of ester; triazole-sulfanyl substitution Sulfur linker enhances solubility; triazole-sulfanyl group may alter binding affinity CAS: 491873-61-1; Formula: C₁₁H₈ClN₅OS

Functional Group Impact on Properties

  • Ester vs. Thione/Sulfanyl Linkers : The ester group in the target compound may improve membrane permeability compared to thione () or sulfanyl () linkers, which prioritize polar interactions .

Spectroscopic and Crystallographic Trends

  • IR/NMR : Triazole NH protons (δ ~9.55 ppm) and C=S stretches (~1243 cm⁻¹) in are absent in the target compound, reflecting its ester-based structure .
  • Crystallography : Isostructural compounds () with triclinic P̄I symmetry suggest similar packing efficiencies, though the target compound’s ester linker may induce conformational flexibility absent in rigid thiazole/thione analogues .

Research Implications and Gaps

  • Bioactivity : The target compound’s hybrid structure warrants evaluation against analogues with proven antimicrobial activity (e.g., ’s triazole-thione, which showed MIC values of 2–8 µg/mL against S. aureus) .
  • Synthetic Optimization : High-yield crystallization methods from (DMF solvent) could be adapted for the target compound to improve crystal quality for X-ray studies .
  • Computational Modeling : Molecular docking studies comparing the ester linker’s interaction with enzymatic targets (e.g., COX-2 or DNA gyrase) against sulfur-containing analogues () are needed .

Q & A

Basic Question: What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

Answer:
The synthesis involves multi-step reactions, typically starting with the preparation of oxadiazole and triazole intermediates. For example:

  • Step 1: Cyclocondensation of precursors (e.g., nitrile derivatives with hydroxylamine) to form the oxadiazole ring under reflux conditions in ethanol or DMF .
  • Step 2: Coupling of the oxadiazole intermediate with the triazole-carboxylate moiety using a palladium catalyst (e.g., Pd(PPh₃)₄) in a Suzuki-Miyaura reaction .

Critical conditions include:

  • Temperature control (70–100°C for cyclocondensation).
  • Catalyst selection (e.g., AlCl₃ for Friedel-Crafts alkylation of aromatic rings) .
  • Solvent choice (polar aprotic solvents like DMF enhance reaction efficiency) .

Table 1: Example Reaction Conditions

StepReagents/CatalystsSolventTemperatureYield Range
1NH₂OH·HCl, NaHCO₃EthanolReflux60–75%
2Pd(PPh₃)₄, K₂CO₃DMF80°C50–65%

Advanced Question: How can reaction conditions be optimized to mitigate side-product formation during coupling steps?

Answer:
Side products often arise from incomplete coupling or undesired regioselectivity. Strategies include:

  • Microwave-assisted synthesis to reduce reaction time and improve selectivity .
  • Green chemistry approaches , such as using water as a co-solvent to minimize byproducts .
  • In-line purification techniques (e.g., flash chromatography) to isolate intermediates before subsequent steps .

Contradictions in yield optimization (e.g., higher temperatures increasing reaction rates but reducing selectivity) require DOE (Design of Experiments) frameworks to balance variables .

Basic Question: Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?

Answer:

  • NMR (¹H and ¹³C):
    • Triazole protons: Singlets near δ 8.1–8.3 ppm (C5-H of triazole) .
    • Oxadiazole carbons: Peaks at ~165–170 ppm (C=O of oxadiazole) .
  • Mass Spectrometry (HRMS): Molecular ion peaks matching the exact mass (e.g., [M+H]⁺ for C₂₃H₂₂ClN₅O₂ at m/z 452.1494) .
  • IR: Stretching vibrations for C=O (~1720 cm⁻¹) and C-N (~1250 cm⁻¹) .

Advanced Question: How can researchers resolve contradictions in spectral data, such as overlapping signals in NMR?

Answer:
Overlapping signals (e.g., aromatic protons from 3,4-dimethylphenyl and 4-chlorophenyl groups) can be resolved via:

  • 2D NMR techniques (COSY, HSQC) to assign proton-carbon correlations .
  • Variable-temperature NMR to reduce signal broadening caused by rotational hindrance .
  • Computational modeling (DFT calculations) to predict chemical shifts and validate assignments .

Basic Question: What biological activities have been explored for this compound, and what assay methodologies are recommended?

Answer:
Reported activities include:

  • Antimicrobial: MIC assays against S. aureus and E. coli using broth microdilution .
  • Anticancer: MTT assays on cancer cell lines (e.g., MCF-7, IC₅₀ ~15–25 μM) .

Key structural contributors:

  • The 4-chlorophenyl group enhances membrane penetration .
  • The triazole-carboxylate moiety chelates metal ions in microbial enzymes .

Advanced Question: How can structure-activity relationship (SAR) studies guide the modification of substituents to enhance bioactivity?

Answer:
SAR strategies include:

  • Substituent variation: Replacing 3,4-dimethylphenyl with electron-withdrawing groups (e.g., -CF₃) to improve binding to hydrophobic enzyme pockets .
  • Heterocycle substitution: Swapping oxadiazole with thiadiazole to modulate redox properties .

Table 2: Example SAR Findings

Substituent ModificationBiological Activity ChangeProposed Mechanism
-CH₃ → -CF₃ (Triazole)2× increase in IC₅₀ (MCF-7)Enhanced lipophilicity
Oxadiazole → ThiadiazoleReduced antimicrobial MICImproved solubility

Basic Question: What stability challenges are associated with this compound under varying storage conditions?

Answer:

  • Hydrolytic degradation: The ester group in the carboxylate moiety is prone to hydrolysis in aqueous media (pH < 5 or > 9) .
  • Photostability: UV light exposure accelerates decomposition of the oxadiazole ring. Recommended storage in amber vials at -20°C .

Advanced Question: How can computational methods predict the compound’s interaction with biological targets?

Answer:

  • Molecular docking: Simulations against targets like EGFR (PDB ID: 1M17) reveal hydrogen bonding between the triazole ring and Lys745 .
  • MD simulations: Assess binding stability over 100 ns trajectories to identify critical residues (e.g., Asp855 in ATP-binding pockets) .

Key finding: The 4-chlorophenyl group occupies a hydrophobic subpocket, reducing ligand entropy loss upon binding .

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